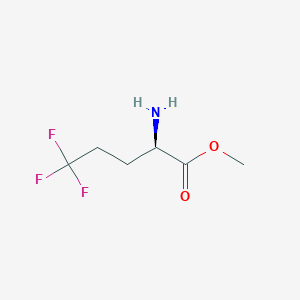
tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutyl ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
The synthesis of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy and methyl groups. The dioxaborolane moiety is then attached through a substitution reaction. The final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major products formed from these reactions include various substituted cyclobutyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
作用機序
The mechanism of action of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar compounds to tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate include:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and is used in similar cross-coupling reactions.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a dioxaborolane group, used in the synthesis of complex organic molecules.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound is used in the synthesis of various boronic acid derivatives.
The uniqueness of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
特性
分子式 |
C22H34BNO5 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
tert-butyl N-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-18(2,3)27-17(25)24-22(13-21(8,26)14-22)15-9-11-16(12-10-15)23-28-19(4,5)20(6,7)29-23/h9-12,26H,13-14H2,1-8H3,(H,24,25) |
InChIキー |
FSPLQDULMMTJBA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
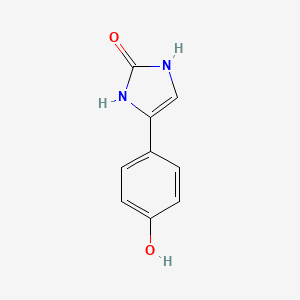
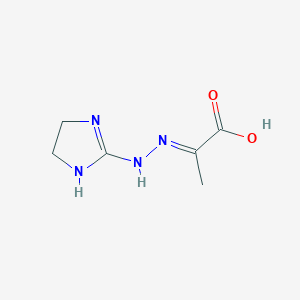
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
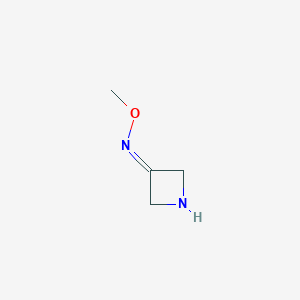
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)

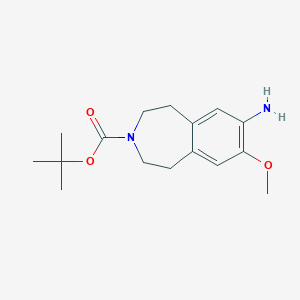
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
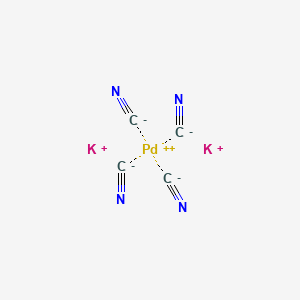
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
